SHP-141
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Description
SHP-141 is a topical formulation containing the histone deacetylase (HDAC) inhibitor with potential antineoplastic activity. Upon cutaneous administration, this compound selectively binds to and inhibits HDAC, resulting in an accumulation of highly acetylated histones in the skin (dermis and epidermis), the induction of chromatin remodeling, and the selective transcription of tumor suppressor genes. These events may result in the inhibition of tumor cell division and the induction of tumor cell apoptosis. HDACs, upregulated in many tumor cell types, are a family of metalloenzymes responsible for the deacetylation of chromatin histone proteins. Topical administration of this compound allows for high concentrations of this agent locally while minimizing systemic toxicity.
Scientific Research Applications
Process Development in Cancer Treatment
SHP-141, a hydroxamic acid-based inhibitor of histone deacetylase enzymes, is developed for treating cutaneous T-cell lymphoma. The synthesis of this compound involves complex processes including acylation and hydroxamic acid formation, which are critical for its clinical application (Deng et al., 2016).
This compound and Prostate Cancer
miR-141, associated with the progression of prostate cancer, modulates androgen receptor transcriptional activity through targeting the small heterodimer partner protein. This indicates a potential therapeutic application of this compound in prostate cancer treatment (Xiao et al., 2012).
SHP in Energy Transfer and Cooling Systems
SHP (Sorption Heat Pipe) is used in space and ground applications, combining heat and mass transfer with sorption phenomena for enhanced performance. This technology is crucial in applications like spacecraft thermal control and electronic components cooling (Vasiliev, 2005).
Role in Nuclear Receptor Signaling
SHP functions as a negative regulator in nuclear receptor signaling pathways, interacting with various receptors including thyroid and estrogen receptors. This provides insights into SHP's role in regulating cellular functions and potential therapeutic applications (Seol et al., 1996).
Therapeutic Potential in Liver Cancer
SHP, or the Small Heterodimer Partner, exhibits an antitumor role in liver cancer development by inhibiting cellular growth. Its regulation of mitochondrial activity highlights its potential as a therapeutic target in cancer treatment (Zhang et al., 2010).
This compound in Metabolic Diseases
SHP plays a significant role in cholesterol, lipid, and glucose metabolism. Its function as a regulator in these pathways suggests its potential as a therapeutic target in metabolic diseases, including diabetes and obesity (Kim et al., 2010).
SHP in Glucocorticoid Signaling
SHP acts as a corepressor in glucocorticoid signaling, potentially modulating hepatic glucocorticoid action. This suggests its role in the regulation of inflammatory responses and may have implications in treating inflammatory diseases (Borgius et al., 2002).
Properties
Molecular Formula |
C16H20Cl3N5 |
---|---|
SMILES |
Unknown |
Appearance |
Solid powder |
Synonyms |
SHP-141; SHP 141; SHP141.; Unknown |
Origin of Product |
United States |
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